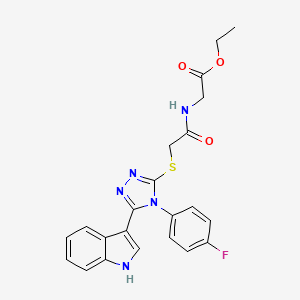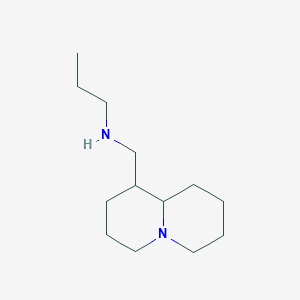
N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine is a useful research compound. Its molecular formula is C13H26N2 and its molecular weight is 210.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hexaazatriphenylene (HAT) Derivatives: Synthesis to Applications
The study by Segura et al. (2015) focuses on Hexaazatriphenylene (HAT) derivatives, especially dipyrazino[2,3-f:2′,3′-h]quinoxaline, which is used in a wide range of applications due to its excellent π–π stacking ability. HAT serves as a basic scaffold in organic materials and nanoscience, with applications in semiconductors, sensors, liquid crystals, and microporous polymers for energy storage, highlighting its significance in scientific research (Segura, Juárez, Ramos, & Seoane, 2015).
Advanced Oxidation Processes for Hazardous Compounds Degradation
Bhat and Gogate (2021) review the use of advanced oxidation processes (AOPs) in degrading nitrogen-containing hazardous compounds, including aromatic and aliphatic amines. AOPs, such as ozone and Fenton processes, effectively mineralize these compounds, indicating the potential for environmental remediation and pollutant treatment. The review provides a comprehensive understanding of degradation efficiencies, reaction mechanisms, and the influence of process parameters (Bhat & Gogate, 2021).
Amines in Cyclic Esters' Polymerization
Duda et al. (2005) discuss the application of amines as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters. The review covers the use of tertiary amines and primary amines in the polymerization process, highlighting the ability to control the syntheses of corresponding polymers. This application is significant in the field of polymer chemistry and materials science (Duda, Biela, Kowalski, & Libiszowski, 2005).
Quinoline Derivatives as Corrosion Inhibitors
Verma, Quraishi, and Ebenso (2020) review the use of quinoline and its derivatives as anticorrosive materials. Quinoline derivatives exhibit good effectiveness against metallic corrosion due to their high electron density and the ability to form stable chelating complexes with surface metallic atoms. The review highlights the significance of these compounds in the field of corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).
Properties
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-8-14-11-12-6-5-10-15-9-4-3-7-13(12)15/h12-14H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTMSBRKTZIYBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCCN2C1CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


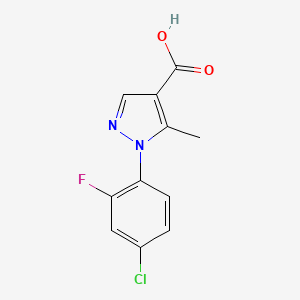

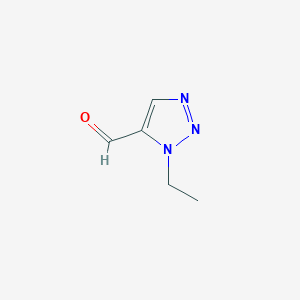
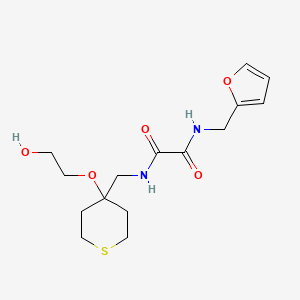



![2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde](/img/structure/B2407955.png)

![7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione](/img/structure/B2407958.png)

